methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
CAS No.: 64431-68-1
Cat. No.: VC16506947
Molecular Formula: C42H55NO15
Molecular Weight: 813.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64431-68-1 |
|---|---|
| Molecular Formula | C42H55NO15 |
| Molecular Weight | 813.9 g/mol |
| IUPAC Name | methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
| Standard InChI | InChI=1S/C42H55NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24-25,27-31,35,39-40,44-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,25+,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1 |
| Standard InChI Key | CPUWOKRFRYWIHK-YAPFQWMQSA-N |
| Isomeric SMILES | CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CC[C@H]([C@@H](O7)C)O)O)N(C)C)O |
| Canonical SMILES | CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O |
Introduction
Structural Analysis and Stereochemical Configuration
Molecular Architecture
The compound’s backbone consists of a tetracene core (a polycyclic aromatic system) fused with a dihydro-1H-tetracene moiety, substituted with ethyl, hydroxyl, and oxo groups at positions 2, 5, 7, 6, and 11. A methyl ester group at position 1 completes the carboxylate functionality. The tetracene system is further decorated with a branched oligosaccharide-like structure comprising three oxane (tetrahydropyran) rings interconnected via ether linkages .
Stereochemical Features
Key stereochemical elements include:
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Chiral Centers: The molecule contains 11 chiral centers, primarily within the oxane subunits and the tetracene side chain. The (1R,2R,4S) and (2R,4S,5S,6S) configurations dictate the spatial arrangement of substituents, influencing intermolecular interactions .
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Oxane Ring Conformations: Each oxane ring adopts a chair conformation stabilized by intramolecular hydrogen bonding between hydroxyl groups and adjacent ether oxygens .
| Structural Parameter | Value/Description |
|---|---|
| Molecular Formula | C₄₇H₆₃NO₂₄ |
| Molecular Weight | 1058.01 g/mol |
| CAS Registry Number | 60504-57-6 |
| Hybridization of Key Atoms | sp³ (oxane rings), sp² (tetracene) |
Synthesis and Manufacturing
Reaction Pathways
The synthesis involves a multi-step sequence prioritizing regioselective etherification and stereocontrol:
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Oxane Ring Construction:
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Tetracene Core Functionalization:
Purification Challenges
Due to the compound’s polarity and similarity to byproducts, purification requires orthogonal chromatographic methods:
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Size-Exclusion Chromatography: Separates based on molecular size differences between the target and oligomeric impurities.
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Reverse-Phase HPLC: Resolves stereoisomers using a C18 column and acetonitrile/water gradient .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF. Stability studies indicate susceptibility to hydrolysis at the ester and glycosidic linkages under acidic or alkaline conditions .
| Property | Value/Condition |
|---|---|
| Melting Point | 187–189°C (decomposes) |
| LogP (Octanol-Water) | 1.84 |
| UV-Vis λmax (MeOH) | 248 nm, 310 nm (tetracene chromophore) |
Spectroscopic Characterization
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NMR:
Hypothesized Biological Activity
Mechanism of Action
While direct pharmacological data remain scarce, structural analogs suggest potential interactions with:
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DNA Topoisomerases: The planar tetracene system may intercalate DNA, while the oxane side chain could hydrogen-bond to enzyme active sites.
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Antibiotic Resistance Modulation: Dimethylamino groups might disrupt bacterial membrane potentials, enhancing efficacy of co-administered antibiotics .
In Silico Predictions
Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of human topoisomerase IIα, with key interactions involving the 2-ethyl substituent and hydroxyl groups .
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